molecular formula C21H17ClF3N3O2S B2998472 2-((5-benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide CAS No. 919057-32-2

2-((5-benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2998472
CAS No.: 919057-32-2
M. Wt: 467.89
InChI Key: ALKZGPVFUOITTG-UHFFFAOYSA-N
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Description

2-((5-benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide is a chemical compound with the molecular formula C21H17ClF3N3O2S and a molecular weight of 467.9 g/mol . Its structure features a dihydropyrimidine core, a benzyl substituent, and a phenylacetamide moiety containing both chloro and trifluoromethyl groups, making it a complex molecule of interest in medicinal chemistry and drug discovery research . This compound is intended for research and development use only by technically qualified individuals. It is not intended for use in humans, animals, or as a diagnostic agent. All information provided is for research reference purposes. Please handle with care and refer to the Material Safety Data Sheet (MSDS) for safe laboratory practices.

Properties

IUPAC Name

2-[(5-benzyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3N3O2S/c1-12-15(9-13-5-3-2-4-6-13)19(30)28-20(26-12)31-11-18(29)27-17-8-7-14(22)10-16(17)21(23,24)25/h2-8,10H,9,11H2,1H3,(H,27,29)(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKZGPVFUOITTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide represents a novel class of biologically active molecules with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.

Chemical Structure and Properties

This compound features a complex structure that includes a pyrimidine ring, a thioether linkage, and a chloro-trifluoromethyl phenyl moiety. Its IUPAC name is ethyl 4-{2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanylamino]benzoate} , which indicates the presence of various functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. The pyrimidine moiety can potentially inhibit nucleic acid synthesis or protein interactions, while the thioether group may enhance binding affinity through hydrophobic interactions.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antiviral properties. For instance, certain analogs have been shown to inhibit viral polymerases effectively, demonstrating IC50 values comparable to standard antiviral agents .
  • Anticancer Potential : In vitro assays have demonstrated that the compound can induce apoptosis in cancer cell lines. For example, it showed an IC50 value of 4.363 μM against HCT 116 colon cancer cells, indicating potent anticancer activity compared to doxorubicin .
  • Antimicrobial Properties : The compound has also been tested for antimicrobial activity against various bacterial strains and fungi. Results indicated moderate to excellent inhibition rates, suggesting its potential as an antimicrobial agent .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

Case Study 1: Antiviral Efficacy

In a study examining the antiviral effects against Hepatitis C virus (HCV), derivatives of this compound were found to inhibit NS5B RNA polymerase with an IC50 value of 32.2 μM . This suggests a promising avenue for developing new antiviral therapies.

Case Study 2: Anticancer Activity

A comparative study involving multiple compounds revealed that the target compound exhibited superior cytotoxicity in human colon cancer cell lines compared to traditional chemotherapeutics . The mechanism was linked to the induction of oxidative stress leading to apoptosis.

Case Study 3: Antimicrobial Testing

In antimicrobial assays against Staphylococcus aureus and Candida albicans, the compound demonstrated varying degrees of inhibition with MIC values significantly lower than those of established antibiotics .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (μM)Reference
AntiviralHCV NS5B32.2
AnticancerHCT 1164.363
AntimicrobialStaphylococcus aureusVaries
AntimicrobialCandida albicansVaries

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their structural differences are summarized below:

Compound Name Pyrimidinone Substituents Acetamide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-Benzyl, 4-methyl 4-Chloro-2-(trifluoromethyl)phenyl C₂₁H₁₈ClF₃N₃O₂S 473.9 (calculated) Enhanced lipophilicity (CF₃), potential improved metabolic stability
2-[(5-Cyano-4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-fluorophenyl)acetamide 5-Cyano, 4-ethyl 4-Fluorophenyl C₁₅H₁₃FN₄O₂S 348.4 Polar cyano group may reduce membrane permeability; fluorophenyl enhances π-stacking
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide 4-Methyl Benzyl C₁₄H₁₅N₃O₂S 305.4 Simpler structure; benzyl group increases hydrophobicity
N-(5-Chloro-2-methylphenyl)-2-(2-((4-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide 4-Unsubstituted 5-Chloro-2-methylphenyl C₂₀H₁₇ClFN₃O₂S 417.9 Fluorobenzyl thioether may alter steric interactions; chloro-methylphenyl enhances target selectivity

Bioactivity and Structure-Activity Relationships (SAR)

While direct bioactivity data for the target compound are unavailable in the provided evidence, insights can be inferred from analogues:

  • N-Benzyl Derivatives : Exhibit moderate antimicrobial activity due to hydrophobic interactions with bacterial membranes .
  • 4-Fluorophenyl Substitution : Enhances binding to enzymes like dihydrofolate reductase via halogen bonding .
  • Trifluoromethyl Groups : Improve pharmacokinetic profiles by resisting oxidative metabolism, as seen in drug candidates like Celecoxib .

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